2-Chloro-6,7-dimethylquinoline-3-methanol
CAS No.: 333408-44-9
Cat. No.: VC2413299
Molecular Formula: C12H12ClNO
Molecular Weight: 221.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 333408-44-9 |
|---|---|
| Molecular Formula | C12H12ClNO |
| Molecular Weight | 221.68 g/mol |
| IUPAC Name | (2-chloro-6,7-dimethylquinolin-3-yl)methanol |
| Standard InChI | InChI=1S/C12H12ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-5,15H,6H2,1-2H3 |
| Standard InChI Key | FVHRDDVYXFKXKE-UHFFFAOYSA-N |
| SMILES | CC1=CC2=CC(=C(N=C2C=C1C)Cl)CO |
| Canonical SMILES | CC1=CC2=CC(=C(N=C2C=C1C)Cl)CO |
Introduction
Structural Identification and Characterization
2-Chloro-6,7-dimethylquinoline-3-methanol is characterized by a quinoline core structure with specific functional group substitutions. The compound contains a chlorine atom at position 2, methyl groups at positions 6 and 7, and a hydroxymethyl (methanol) group at position 3 of the quinoline scaffold.
Basic Identification Parameters
The compound's fundamental identification parameters provide essential reference data for research and analysis:
| Parameter | Value |
|---|---|
| CAS Registry Number | 333408-44-9 |
| Molecular Formula | C₁₂H₁₂ClNO |
| Molecular Weight | 221.68 g/mol |
| IUPAC Name | (2-chloro-6,7-dimethylquinolin-3-yl)methanol |
| InChI | InChI=1S/C12H12ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-5,15H,6H2,1-2H3 |
| InChIKey | FVHRDDVYXFKXKE-UHFFFAOYSA-N |
| SMILES | CC1=CC2=CC(=C(N=C2C=C1C)Cl)CO |
The compound's structure features a quinoline scaffold with specific substitution patterns that contribute to its unique chemical identity and behavior .
Mass Spectrometry Characteristics
Mass spectrometry data provides valuable information for analytical identification. The predicted collision cross-section (CCS) values for various adducts of 2-Chloro-6,7-dimethylquinoline-3-methanol are presented below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 222.06803 | 145.3 |
| [M+Na]⁺ | 244.04997 | 161.9 |
| [M+NH₄]⁺ | 239.09457 | 155.0 |
| [M+K]⁺ | 260.02391 | 153.5 |
| [M-H]⁻ | 220.05347 | 148.3 |
| [M+Na-2H]⁻ | 242.03542 | 152.7 |
| [M]⁺ | 221.06020 | 149.1 |
| [M]⁻ | 221.06130 | 149.1 |
These collision cross-section values are essential for analytical identification and characterization using ion mobility mass spectrometry techniques .
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-Chloro-6,7-dimethylquinoline-3-methanol is crucial for predicting its behavior in various chemical environments and applications.
Physical Properties
The physical properties of this compound reflect its molecular structure and intermolecular interactions:
| Property | Value |
|---|---|
| Physical State | Solid (at standard conditions) |
| Boiling Point | 387.9°C at 760 mmHg (predicted) |
| Density | 1.266 g/cm³ (predicted) |
| LogP | 2.99730 |
The relatively high boiling point indicates strong intermolecular forces, while the LogP value suggests moderate lipophilicity, which could influence its solubility behavior in various solvents .
Chemical Reactivity
The chemical reactivity of 2-Chloro-6,7-dimethylquinoline-3-methanol is primarily determined by its functional groups:
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The hydroxyl group at position 3 (methanol group) can participate in hydrogen bonding and undergo oxidation reactions.
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The chlorine atom at position 2 serves as a potential site for nucleophilic substitution reactions.
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The quinoline nitrogen can act as a weak base and participate in coordination chemistry.
The compound shares reactivity patterns with other substituted quinolines, including potential for condensation reactions, nucleophilic substitutions, and transformations of the hydroxymethyl group .
Structural Comparison with Related Compounds
2-Chloro-6,7-dimethylquinoline-3-methanol belongs to a family of 2-chloroquinoline derivatives that share similar structural features but exhibit varying properties based on their specific substitution patterns.
Comparison with 2-Chloro-6,8-dimethylquinoline-3-methanol
A closely related compound, 2-Chloro-6,8-dimethylquinoline-3-methanol, differs in the position of one methyl group (position 8 instead of 7):
| Property | 2-Chloro-6,7-dimethylquinoline-3-methanol | 2-Chloro-6,8-dimethylquinoline-3-methanol |
|---|---|---|
| CAS Number | 333408-44-9 | 333408-42-7 |
| Molecular Formula | C₁₂H₁₂ClNO | C₁₂H₁₂ClNO |
| Molecular Weight | 221.68 g/mol | 221.68 g/mol |
| Boiling Point | 387.9°C (predicted) | 382.5±37.0°C (predicted) |
| Density | 1.266 g/cm³ (predicted) | 1.266±0.06 g/cm³ (predicted) |
| pKa | Not reported | 13.05±0.10 (predicted) |
This comparison illustrates how subtle changes in methyl group positioning can affect physical properties while maintaining the same molecular weight and formula .
Relationship to 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde
2-Chloro-6,7-dimethylquinoline-3-carbaldehyde is structurally similar to our compound of interest but contains an aldehyde group (-CHO) at position 3 instead of a hydroxymethyl group (-CH₂OH):
| Property | 2-Chloro-6,7-dimethylquinoline-3-methanol | 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde |
|---|---|---|
| CAS Number | 333408-44-9 | 94856-39-0 |
| Molecular Formula | C₁₂H₁₂ClNO | C₁₂H₁₀ClNO |
| Molecular Weight | 221.68 g/mol | 219.66 g/mol |
| Functional Group | Hydroxymethyl (-CH₂OH) | Aldehyde (-CHO) |
The aldehyde derivative shows different reactivity patterns, particularly in condensation reactions with amines and hydrazines to form Schiff bases and other nitrogen-containing heterocycles .
Synthetic Chemistry and Transformations
The synthesis and chemical transformations of 2-Chloro-6,7-dimethylquinoline-3-methanol relate closely to the broader chemistry of 2-chloroquinoline derivatives.
Chemical Transformations
The hydroxymethyl group in 2-Chloro-6,7-dimethylquinoline-3-methanol provides opportunities for various transformations:
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Oxidation to the corresponding aldehyde or carboxylic acid
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Conversion to a halide or other leaving group for further substitution
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Etherification or esterification reactions
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Nucleophilic substitution at the C-2 position, replacing the chlorine atom
These transformations could potentially yield a diverse range of quinoline derivatives with varied functional properties .
Applications and Research Significance
2-Chloro-6,7-dimethylquinoline-3-methanol and related quinoline derivatives have potential applications in various research fields.
Pharmaceutical Research
Quinoline derivatives have historically demonstrated significant bioactivity, making them valuable scaffolds in medicinal chemistry:
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Antimalarial activity - quinolines form the core structure of several antimalarial drugs
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Antibacterial properties - certain quinoline derivatives exhibit activity against bacterial pathogens
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Anti-inflammatory and analgesic properties
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Potential anticancer activity
The specific functionalization pattern of 2-Chloro-6,7-dimethylquinoline-3-methanol could provide unique pharmacological properties or serve as an intermediate in the synthesis of more complex bioactive molecules .
Building Block in Chemical Synthesis
The compound serves as a versatile building block for synthesizing more complex structures:
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The hydroxymethyl group provides a handle for further functionalization
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The chlorine atom at position 2 offers opportunities for transition metal-catalyzed coupling reactions
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The quinoline core can participate in various heterocyclic transformations
These features make the compound valuable in diversity-oriented synthesis and the development of chemical libraries .
| Safety Category | Classification |
|---|---|
| Hazard Code | Xn (Harmful) |
| Risk Phrases (R) | R22-41 (Harmful if swallowed; Risk of serious damage to eyes) |
| Safety Phrases (S) | S26-39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear eye/face protection) |
These classifications necessitate appropriate safety measures during handling and storage .
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